molecular formula C9H6Cl2N2 B1611250 2,4-Dichloro-5-methylquinazoline CAS No. 78052-20-7

2,4-Dichloro-5-methylquinazoline

Cat. No.: B1611250
CAS No.: 78052-20-7
M. Wt: 213.06 g/mol
InChI Key: FRACICBEYHVBJZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methylquinazoline is a useful research compound. Its molecular formula is C9H6Cl2N2 and its molecular weight is 213.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

2,4-Dichloro-5-methylquinazoline derivatives have shown promise in anticancer research. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative, has been identified as a potent apoptosis inducer and an efficacious anticancer agent, with notable blood-brain barrier penetration and efficacy in breast and other cancer models (Sirisoma et al., 2009).

Corrosion Inhibition

Quinazoline derivatives have been evaluated for their properties as corrosion inhibitors. 2-Methyl-4H-benzo[d][1,3]oxazin-4-one and 3-amino-2-methylquinazolin-4(3H)-one demonstrated effective corrosion inhibition on mild steel in acidic environments, with efficiency dependent on nitrogen content and molecular weight (Kadhim et al., 2017).

Role in Pheromones

4-Methylquinazoline, a minor component of the male sex pheromone in Nasonia vitripennis, has been identified as playing a synergistic role in attracting virgin females when combined with other pheromone components, although not attractive on its own (Ruther et al., 2007).

Synthesis and Chemical Properties

The synthesis of 2,4-Dichloroquinolines and 2,4-dichloroquinazolines from various precursors has been explored, highlighting the adaptability and utility of these compounds in chemical reactions (Lee et al., 2006).

Analgesic Activity

Research has also delved into the synthesis of new compounds bearing a 6,8-dibromo-2-methylquinazoline moiety, demonstrating their potential in analgesic activity (Saad et al., 2011).

Antimicrobial and Anti-inflammatory Properties

Novel 2-methylquinazolin-4(3H)-one derivatives have been synthesized and shown to possess promising anti-inflammatory and antimicrobial activities, including activity against pathogenic bacteria and fungi (Keche et al., 2014).

Antitubulin Activity

A series of novel isocombretaquinazolines, derivatives of 2-methylquinazoline, have displayed high cytotoxicity against various human cancer cell lines and effectively inhibited tubulin polymerization, suggesting potential as antitubulin agents (Soussi et al., 2015).

Properties

IUPAC Name

2,4-dichloro-5-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c1-5-3-2-4-6-7(5)8(10)13-9(11)12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRACICBEYHVBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507713
Record name 2,4-Dichloro-5-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78052-20-7
Record name 2,4-Dichloro-5-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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